
2,2,2-Trifluoro-1-phenylethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
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Overview
Description
2,2,2-Trifluoro-1-phenylethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including the presence of trifluoromethyl, phenyl, chlorophenyl, and oxazole groups
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-phenylethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 2,2,2-Trifluoro-1-phenylethanol: This intermediate is prepared by the reaction of benzaldehyde with trifluoroacetic acid in the presence of a reducing agent.
Synthesis of 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid: This intermediate is synthesized through a cyclization reaction involving 2-chlorobenzonitrile and methyl acetoacetate.
Esterification: The final step involves the esterification of the two intermediates to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-phenylethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure, such as an oxazoline.
Substitution: The trifluoromethyl and chlorophenyl groups can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
2,2,2-Trifluoro-1-phenylethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-phenylethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in inflammatory pathways or modulate receptor activity in cancer cells. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2,2,2-Trifluoro-1-phenylethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate include other trifluoromethylated oxazole derivatives and chlorophenyl-containing esters These compounds share some structural features but differ in their specific substituents and functional groups
Properties
IUPAC Name |
(2,2,2-trifluoro-1-phenylethyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3NO3/c1-11-15(16(24-27-11)13-9-5-6-10-14(13)20)18(25)26-17(19(21,22)23)12-7-3-2-4-8-12/h2-10,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHJWHAOZRKTSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC(C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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